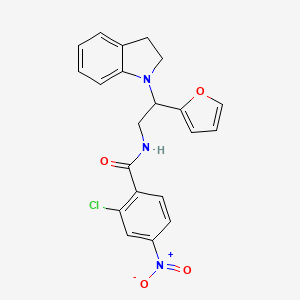
2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide is a complex organic compound that features a combination of aromatic rings, a nitro group, and a chloro substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide typically involves multi-step organic reactions. One possible synthetic route is as follows:
Starting Materials: 2-chloro-4-nitrobenzoic acid, furan-2-carbaldehyde, indoline, and ethylamine.
Step 1: Formation of 2-chloro-4-nitrobenzoyl chloride by reacting 2-chloro-4-nitrobenzoic acid with thionyl chloride.
Step 2: Condensation of 2-chloro-4-nitrobenzoyl chloride with ethylamine to form 2-chloro-N-ethyl-4-nitrobenzamide.
Step 3: Reaction of 2-chloro-N-ethyl-4-nitrobenzamide with furan-2-carbaldehyde in the presence of a base to form the intermediate 2-chloro-N-(2-(furan-2-yl)ethyl)-4-nitrobenzamide.
Step 4: Cyclization of the intermediate with indoline to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-aminobenzamide.
Substitution: Corresponding amine or thiol derivatives.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, the nitro group could participate in redox reactions, while the indoline moiety might interact with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(2-(furan-2-yl)ethyl)-4-nitrobenzamide: Lacks the indoline moiety.
2-chloro-N-(2-(indolin-1-yl)ethyl)-4-nitrobenzamide: Lacks the furan ring.
2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide: Lacks the nitro group.
Uniqueness
2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide is unique due to the presence of both the furan and indoline moieties, as well as the nitro group. This combination of functional groups provides the compound with distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Propiedades
IUPAC Name |
2-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4/c22-17-12-15(25(27)28)7-8-16(17)21(26)23-13-19(20-6-3-11-29-20)24-10-9-14-4-1-2-5-18(14)24/h1-8,11-12,19H,9-10,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUWGKWHGKHGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-methyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2999042.png)
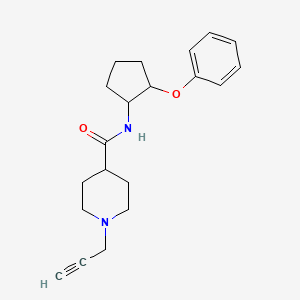
![(2Z)-2-[(4-carbamoylphenyl)imino]-6-chloro-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2999044.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2999045.png)
![1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2999046.png)
![2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one](/img/structure/B2999052.png)
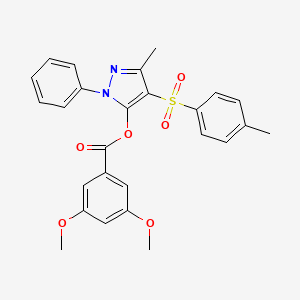
![(E)-3-[4-(3-fluoropropoxy)phenyl]-1-[3-[4-(3-fluoropropoxy)phenyl]pyrazol-1-yl]prop-2-en-1-one](/img/structure/B2999056.png)
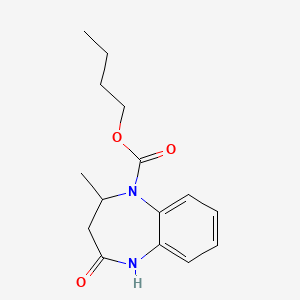
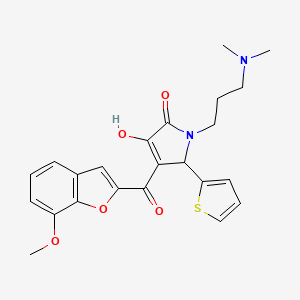
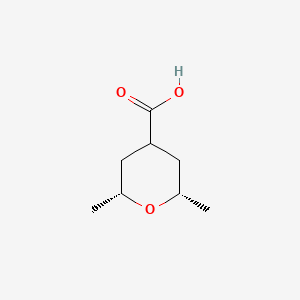
![N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide](/img/structure/B2999062.png)
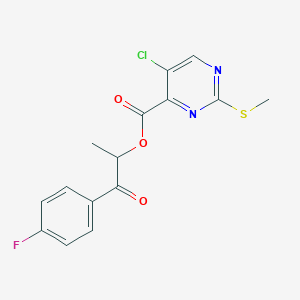
![2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2999065.png)
